molecular formula C8H11I B14651578 3-Iodobicyclo[3.2.1]oct-2-ene CAS No. 49826-43-9

3-Iodobicyclo[3.2.1]oct-2-ene

Cat. No.: B14651578
CAS No.: 49826-43-9
M. Wt: 234.08 g/mol
InChI Key: GTGJSNGNHJMONL-UHFFFAOYSA-N
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Description

3-Iodobicyclo[321]oct-2-ene is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[321]oct-2-ene, where an iodine atom is attached to the third carbon of the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodobicyclo[3.2.1]oct-2-ene typically involves the iodination of bicyclo[3.2.1]oct-2-ene. One common method is the reaction of bicyclo[3.2.1]oct-2-ene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodobicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: The iodine atom can be reduced to form the parent bicyclo[3.2.1]oct-2-ene.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of hydroxyl, cyano, or amino derivatives.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of bicyclo[3.2.1]oct-2-ene.

Scientific Research Applications

3-Iodobicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Iodobicyclo[3.2.1]oct-2-ene in chemical reactions involves the reactivity of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the double bond in the bicyclic structure can be targeted to form epoxides or ketones.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-ene: The parent compound without the iodine substitution.

    3-Chlorobicyclo[3.2.1]oct-2-ene: A similar compound with a chlorine atom instead of iodine.

    3-Bromobicyclo[3.2.1]oct-2-ene: A similar compound with a bromine atom instead of iodine.

Uniqueness

3-Iodobicyclo[3.2.1]oct-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group, enhancing its utility in substitution reactions.

Properties

CAS No.

49826-43-9

Molecular Formula

C8H11I

Molecular Weight

234.08 g/mol

IUPAC Name

3-iodobicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H11I/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2

InChI Key

GTGJSNGNHJMONL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(=C2)I

Origin of Product

United States

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